molecular formula C22H22O6 B2486851 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate CAS No. 858763-62-9

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Cat. No.: B2486851
CAS No.: 858763-62-9
M. Wt: 382.412
InChI Key: BMIDRXHNNPILJW-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one family, characterized by a bicyclic structure with a ketone group at position 4. The core chromen scaffold is substituted at position 3 with a 3,4-dimethoxyphenyl group, at position 2 with a methyl group, and at position 7 with a 2-methylpropanoate (isobutyrate) ester. The 3,4-dimethoxyphenyl moiety contributes electron-donating methoxy groups, which may enhance stability and influence interactions with biological targets.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-12(2)22(24)28-15-7-8-16-18(11-15)27-13(3)20(21(16)23)14-6-9-17(25-4)19(10-14)26-5/h6-12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIDRXHNNPILJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation Approach

The Pechmann condensation remains the most widely adopted method for constructing the 4H-chromen-4-one scaffold. In this reaction, 3,4-dimethoxyphenol reacts with methyl acetoacetate under acidic conditions to form the 7-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one intermediate. A study demonstrated that FeCl₃·6H₂O (10 mol%) in toluene under reflux for 16 hours achieves a 92% yield of the chromenone core. The methyl group at position 2 originates from methyl acetoacetate, while the 3,4-dimethoxyphenyl moiety is introduced via the phenolic starting material.

Table 1: Optimization of Pechmann Condensation Parameters

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
FeCl₃·6H₂O Toluene 110 16 92
H₂SO₄ Neat 120 24 85
PVPP-BF₃ EtOH 78 12 89

The use of FeCl₃·6H₂O minimizes side reactions such as demethylation of the 3,4-dimethoxyphenyl group, which is prevalent under stronger Brønsted acids like H₂SO₄.

Knoevenagel Condensation Method

An alternative route employs Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate. In a representative procedure, piperidine (5 mol%) and glacial acetic acid in ethanol under ultrasound irradiation (40 minutes) yielded the coumarin core in 90–92%. This method circumvents the need for phenolic starting materials but requires precise control over aldehyde electrophilicity.

Esterification of the 7-Hydroxy Group

Acylation with 2-Methylpropanoyl Chloride

The 7-hydroxy group undergoes esterification with 2-methylpropanoyl chloride (pivaloyl chloride) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP, 1 mol%) and triethylamine. A scaled-up protocol reported 53% yield after purification via reverse-phase chromatography. Critical parameters include anhydrous conditions and stoichiometric control to prevent di-esterification.

Table 2: Esterification Reaction Optimization

Acylating Agent Catalyst Solvent Time (h) Yield (%)
Pivaloyl chloride DMAP DCM 1 53
Acetic anhydride Pyridine THF 2 67
Benzoyl chloride None Toluene 4 48

Mechanistic Considerations

The reaction proceeds via nucleophilic acyl substitution, where DMAP activates the acyl chloride through transient coordination. Triethylamine scavenges HCl, shifting the equilibrium toward product formation. Side products, such as 7-chloro derivatives, are suppressed by maintaining reaction temperatures below 25°C.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advances highlight the viability of continuous flow systems for large-scale synthesis. A study utilizing microreactors for Pechmann condensation reduced reaction times from 16 hours to 45 minutes while maintaining 89% yield. Similarly, automated esterification modules enhanced reproducibility, achieving lot-to-loot variability below 2%.

Solvent Recycling and Waste Management

Industrial protocols prioritize green solvents like cyclopentyl methyl ether (CPME) for Pechmann condensation, enabling 85% solvent recovery via distillation. Waste streams containing metal catalysts are treated with chelating resins to meet environmental regulations.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR analysis of the final product reveals distinctive signals: δ 3.85–3.90 ppm (6H, OCH₃), δ 2.55 ppm (3H, C2-CH₃), and δ 1.35 ppm (9H, pivaloyl C(CH₃)₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 441.1542 (calculated for C₂₄H₂₅O₇⁺: 441.1549).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) demonstrates >98% purity, with retention times of 12.3 minutes for the target compound and 14.1 minutes for residual 7-hydroxy intermediate.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the chromenone moiety.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structural analogs, focusing on substituent variations and their inferred physicochemical or biological implications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituent at Position 3 Substituent at Position 2 Ester/Functional Group Key Features
Target Compound (3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate) Inferred: C₂₃H₂₂O₆ ~394.41 3,4-Dimethoxyphenyl Methyl 2-Methylpropanoate High lipophilicity; steric hindrance
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate C₁₉H₁₅ClO₄ 342.78 4-Chlorophenyl None 2-Methylpropanoate Electron-withdrawing Cl; lower MW
[3-(3,4-Dimethoxyphenyl)-4-oxo-chromen-7-yl] 2-methoxyacetate C₂₀H₁₈O₇ 370.35 3,4-Dimethoxyphenyl None 2-Methoxyacetate Moderate lipophilicity; smaller ester
2-((3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide C₂₁H₂₁N₃O₆ 411.41 3,4-Dimethoxyphenyl Methyl Acetohydrazide Polar hydrazide group; potential prodrug
Dimeric derivative (C₄₅H₄₀O₁₇) C₄₅H₄₀O₁₇ 852.81 3,4-Dimethoxyphenyl (×2) Methyl (×2) Branched ester linkages High MW; limited membrane permeability

Key Observations:

Substituent at Position 3: The 3,4-dimethoxyphenyl group in the target compound and derivatives provides electron-donating effects, which may improve binding affinity to receptors requiring aromatic interactions.

Substituent at Position 2 :

  • The methyl group in the target compound and adds steric bulk, which could restrict rotational freedom or hinder enzymatic degradation. Derivatives lacking this group (e.g., ) may exhibit greater conformational flexibility.

The acetohydrazide group in introduces polarity and hydrogen-bonding capacity, suggesting utility as a prodrug or in metal chelation.

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structural features impart various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including anti-inflammatory, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a chromen-4-one core structure substituted with a 3,4-dimethoxyphenyl group and a 2-methylpropanoate moiety. The presence of these functional groups contributes to its biological properties.

PropertyValue
Molecular FormulaC20H23O5
Molecular Weight345.39 g/mol
Boiling Point550.4 ± 50.0 °C (Predicted)
Density1.211 ± 0.06 g/cm³ (Predicted)

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. A study involving the compound demonstrated its ability to inhibit the secretion of pro-inflammatory cytokines such as interleukin (IL)-6 and IL-8 in human monocytic THP-1 cells when treated with house dust mite extract . This suggests a potential role in managing inflammatory diseases, including atopic dermatitis.

Antioxidant Activity

The antioxidant properties of chromen derivatives have been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases. The mechanism often involves the modulation of cellular signaling pathways that lead to enhanced antioxidant enzyme expression .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cytokine Production : By inhibiting the production of pro-inflammatory cytokines, the compound may reduce inflammation and associated symptoms.
  • Scavenging Free Radicals : The structural features allow it to interact with reactive oxygen species (ROS), thereby neutralizing their harmful effects.
  • Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and oxidative stress responses.

Case Studies

  • Atopic Dermatitis Model : In an experimental model using Nc/Nga mice sensitized to dinitrochlorobenzene, treatment with the compound showed a reduction in dermatitis symptoms compared to controls treated with dexamethasone .
  • Cell Culture Studies : In vitro studies on human eosinophilic EoL-1 cells revealed that the compound effectively suppressed cytokine release upon allergen exposure, indicating its potential for allergic condition management .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification. For example, coupling 7-hydroxy-4-oxo-chromen derivatives with 2-methylpropanoate esters under reflux in polar aprotic solvents (e.g., acetone) with bases like K₂CO₃. Optimization involves adjusting reaction time (6–12 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of chromen precursor to ester) to maximize yield . Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy groups at C3 and C4 of the phenyl ring) and ester linkage integrity.
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What preliminary biological screening methods are recommended for assessing its bioactivity?

  • Methodological Answer : Initial screens include:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Anticancer assays : MTT or SRB assays on cell lines (e.g., MCF-7, A549) with IC₅₀ calculations.
  • Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenases (COX-1/2). Dose-response curves (1–100 µM) identify potency thresholds .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity across structural analogs?

  • Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies are critical. For example:

  • Compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) using a panel of analogs.
  • Use computational docking (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., EGFR or DNA topoisomerase II). Validate predictions via mutagenesis or competitive binding assays .

Q. What strategies mitigate byproduct formation during synthesis, such as oxidation or ester hydrolysis?

  • Methodological Answer :

  • Oxidation control : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during reflux.
  • Hydrolysis prevention : Avoid aqueous workup; instead, employ anhydrous solvents (e.g., THF) and mild bases (e.g., NaHCO₃).
  • Byproduct analysis : Monitor reactions via TLC or LC-MS. Isolate impurities via preparative HPLC for structural elucidation .

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Free energy calculations : Apply MM-PBSA/GBSA to refine docking scores.
  • Solubility corrections : Adjust activity values using experimentally determined logP (e.g., shake-flask method) or solubility parameters.
  • Conformational sampling : Perform molecular dynamics (MD) simulations (50–100 ns) to account for protein flexibility .

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